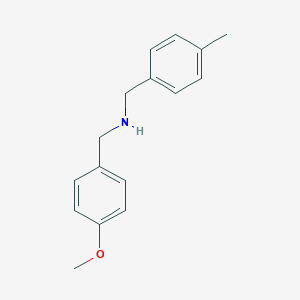

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine

Description

Contextualization of N-Benzyl Amine Chemistry in Contemporary Organic Synthesis

N-benzyl amine derivatives are a cornerstone in the field of organic chemistry, serving as crucial intermediates and building blocks for a wide array of more complex molecules. Their synthesis and transformations are fundamental topics in modern synthetic strategies.

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block the reactivity of certain functional groups. For amines, the benzyl (B1604629) (Bn) group is a widely employed protecting group. fishersci.co.ukwikipedia.org Its popularity stems from its general stability under both acidic and basic conditions, which allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. chem-station.com

The installation of a benzyl group, or N-benzylation, is typically achieved by reacting the amine with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base. fishersci.co.ukchem-station.com An alternative method involves the reductive amination of an aldehyde like benzaldehyde (B42025). fishersci.co.uk

One of the key advantages of the benzyl group is its straightforward removal. The most common method for deprotection is palladium-catalyzed hydrogenolysis (hydrogenation), a reaction that is often clean and high-yielding. fishersci.co.ukchem-station.comacs.org This process involves reacting the N-benzylated amine with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. fishersci.co.ukacs.org Other deprotection strategies under various conditions, such as using strong acids or oxidizing agents, have also been developed, offering chemists flexibility in their synthetic design. acs.org A related protecting group, the p-methoxybenzyl (PMB) group, offers different deprotection conditions, further enhancing the synthetic utility of benzyl-type protecting groups. wikipedia.org

Dibenzylamine (B1670424), with the chemical structure (C₆H₅CH₂)₂NH, is a secondary amine that serves as the parent compound for asymmetrically substituted derivatives like (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine. wikipedia.org Dibenzylamines are not merely protected amines; they are versatile reagents and intermediates in their own right. They are important in the production of pharmaceuticals, such as certain penicillins, and in industrial applications like the vulcanization of rubber. chemicalbook.comgoogle.com

In the realm of synthetic organic chemistry, amides derived from dibenzylamine are valuable intermediates. wikipedia.org Furthermore, dibenzylamine is a common substrate in advanced catalytic reactions, including palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org These reactions are powerful tools for constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules. Recent research has highlighted the use of dibenzylamine in novel synthetic strategies for creating pharmaceutical compounds and in green chemistry approaches for developing anticancer drugs. sigmaaldrich.com The synthesis of imines from the oxidative coupling of benzylamines is another active area of research, as imines are highly reactive intermediates for further chemical transformations. researchgate.net

Rationale for Academic Research on this compound

The specific structure of this compound makes it a compound of significant interest for fundamental chemical research. Its value lies in its structural nuances and its potential as a model for studying reaction mechanisms.

The defining feature of this compound is its asymmetric substitution pattern. It possesses two different electron-donating groups, a methoxy (B1213986) (-OCH₃) group and a methyl (-CH₃) group, each located at the para position of a separate benzene (B151609) ring.

These substituents exert significant electronic effects on the molecule. Both the methoxy and methyl groups are classified as activating groups in the context of electrophilic aromatic substitution. libretexts.orgminia.edu.eg They donate electron density to the benzene ring, making the ring more reactive towards electrophiles than unsubstituted benzene. minia.edu.eg The methoxy group is a particularly strong activating group due to its ability to donate electrons via resonance. libretexts.org The methyl group activates the ring through an inductive effect. minia.edu.eg

In the context of the amine's reactivity, these electron-donating groups increase the nucleophilicity of the nitrogen atom. Studies on related substituted benzylamines have shown that electron-donating groups like methoxy and methyl increase the rate of nucleophilic substitution reactions. researchgate.net This predictable electronic influence makes the compound an excellent substrate for studying how substituents modulate chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 197728-27-1 |

| Monoisotopic Mass | 241.146664230 Da |

Data sourced from PubChem. nih.gov

The well-defined structure of this compound, with its distinct electronic perturbations, makes it an ideal model compound for mechanistic studies. In physical organic chemistry, researchers often synthesize a series of related compounds with varying substituents to probe the mechanisms of chemical reactions. nih.govnih.gov

By studying the reactions of this compound—for instance, its N-alkylation, oxidation, or participation in catalytic cycles—chemists can gain detailed insights into reaction pathways. For example, comparing its reaction rates and outcomes to those of unsubstituted dibenzylamine, (4-methoxybenzyl)amine, and (4-methylbenzyl)amine would allow for a quantitative assessment of the electronic contributions of each substituent. Such studies help in understanding fundamental principles of reactivity, including the interplay of steric and electronic effects that govern chemical transformations. researchgate.net The compound could be particularly useful in developing and understanding new catalytic processes where the amine acts as a substrate or a ligand, as the substituents can influence the interaction with the metal catalyst. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAMQTRGVKVYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353479 | |

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197728-27-1 | |

| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Direct Amination Approaches

Direct amination methods provide a straightforward route to secondary amines by forming the critical carbon-nitrogen bond in a single conceptual process. These techniques are often designed as one-pot reactions to maximize efficiency and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a highly versatile and widely employed method for synthesizing amines. The process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced in situ to the desired amine. semanticscholar.org For the synthesis of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, this can be achieved by reacting 4-methoxybenzaldehyde (B44291) with 4-methylbenzylamine (B130917) or, conversely, 4-methylbenzaldehyde (B123495) with 4-methoxybenzylamine (B45378). This one-pot approach is favored for its high atom economy and the availability of starting materials. nih.gov

The success of a reductive amination reaction hinges on the choice of the reducing agent and catalyst, which must selectively reduce the imine (C=N) bond without significantly affecting the initial carbonyl (C=O) group. Catalytic systems can be broadly categorized into two groups: catalytic hydrogenation and hydride-based reduction.

Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous metal catalyst. mdpi.com Catalysts based on palladium (Pd), nickel (Ni), and ruthenium (Ru) are commonly used. researchgate.net Palladium on carbon (Pd/C) is a versatile and efficient catalyst, though platinum-group-metals-free alternatives like cobalt-based composites are being explored for improved cost-effectiveness and sustainability. mdpi.com The choice of catalyst support and the presence of acidic or basic sites can significantly influence reaction rates and selectivity. tandfonline.com

Hydride Reducing Agents: Stoichiometric hydride reagents offer an alternative that avoids the need for high-pressure hydrogenation equipment. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.com NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are mild enough to not reduce the aldehyde starting material but are reactive enough to reduce the protonated imine intermediate. The choice of reagent often depends on the pH sensitivity of the substrates and the desired reaction conditions. researchgate.net For instance, an iron-based Lewis acid catalyst has been used to promote imine formation, followed by reduction with NaBH₄. researchgate.net

The following table summarizes various catalytic systems used in reductive amination:

| Catalyst/Reducing Agent | Type | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd/C | Catalytic Hydrogenation | 1-50 bar H₂, 25-150 °C, various solvents (e.g., EtOH, THF) | High atom economy, clean byproducts (none) | Requires specialized pressure equipment, potential for dehalogenation side reactions researchgate.net |

| H₂ / Raney Ni | Catalytic Hydrogenation | High pressure and temperature | Cost-effective compared to noble metals | Can be pyrophoric, may require harsh conditions |

| H₂ / Co-composites | Catalytic Hydrogenation | 100-150 bar H₂, 100-150 °C | PGM-free, potentially lower cost mdpi.com | May require high pressures and temperatures mdpi.com |

| NaBH₄ | Hydride Transfer | MeOH or EtOH, often with an acid catalyst or after imine pre-formation | Inexpensive, easy to handle | Can reduce aldehydes/ketones if not controlled, generates borate waste |

| NaBH₃CN | Hydride Transfer | pH 6-7, MeOH | Selective for imines over carbonyls | Highly toxic (cyanide release at low pH) |

| NaBH(OAc)₃ (STAB) | Hydride Transfer | Anhydrous solvents (e.g., DCE, THF) | Mild, selective, broadly applicable | Moisture-sensitive, generates stoichiometric waste |

| Formic Acid | Transfer Hydrogenation | Often with Ir or Co catalysts | Avoids gaseous H₂, mild conditions researchgate.netresearchgate.net | Requires a catalyst, formic acid can be corrosive |

This table is illustrative, based on general findings in reductive amination literature.

The yield of this compound via reductive amination is highly dependent on several reaction parameters, including temperature, pressure, solvent, and the concentration of reactants. Optimizing these conditions is crucial to maximize the conversion of starting materials and minimize the formation of byproducts, such as the alcohol resulting from aldehyde reduction or tertiary amines from over-alkylation. researchgate.net

Temperature and Pressure: In catalytic hydrogenations, temperature and hydrogen pressure are key variables. Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side reactions. For instance, in a ruthenium-catalyzed amination of benzaldehyde (B42025), increasing the temperature from 90°C to 140°C improved the yield, while the effect of H₂ pressure was also significant. researchgate.net Studies on cobalt-catalyzed amination of p-methoxybenzaldehyde have shown that quantitative yields can be achieved at 150°C and 150 bar H₂ pressure. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst. Alcohols like methanol (B129727) and ethanol are common, particularly for reactions involving borohydrides. researchgate.net Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are also frequently used. semanticscholar.org The polarity of the solvent can affect the equilibrium of imine formation.

Reactant Concentration and pH: The relative concentrations of the aldehyde, amine, and reducing agent must be carefully controlled. An excess of the amine component can help drive the imine formation equilibrium forward. The pH of the reaction medium is also critical, as imine formation is typically favored under slightly acidic conditions which help to catalyze the dehydration step, while the subsequent reduction is also pH-dependent.

The following table illustrates the effect of reaction conditions on product yield in similar reductive amination reactions:

| Aldehyde | Amine | Catalyst/Reductant | Solvent | Temperature (°C) | Yield (%) |

| p-Methoxybenzaldehyde | n-Butylamine | Co-composite / H₂ | - | 100 | 96 mdpi.com |

| Benzaldehyde | Aniline | Pd/C / H₂ | Methanol | 120 | High semanticscholar.org |

| Various Aldehydes | Benzylamine | Aquivion-Fe / NaBH₄ | CPME/MeOH | 40 | 80-95 researchgate.net |

| Benzaldehyde | Ammonia | RuCl₂(PPh₃)₃ / H₂ | t-Amyl alcohol | 130 | ~70 (Primary Amine) researchgate.net |

This table presents data from related literature to demonstrate the impact of reaction conditions.

N-Alkylation Protocols Utilizing Benzyl (B1604629) Halides

N-alkylation is a classical and direct method for forming C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of 4-methoxybenzylamine with a 4-methylbenzyl halide (e.g., chloride or bromide) or 4-methylbenzylamine with a 4-methoxybenzyl halide. This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism.

A primary challenge in N-alkylation is controlling the selectivity between mono- and di-alkylation. reddit.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form an undesired tertiary amine. nih.gov Several strategies can be employed to favor the desired mono-alkylation product.

Stoichiometry Control: Using a significant excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.

Slow Addition: Gradual addition of the alkylating agent to the reaction mixture keeps its concentration low, reducing the likelihood of the secondary amine product reacting further.

Steric Hindrance: The inherent steric bulk of the benzyl groups can partially disfavor the formation of the tertiary amine. The steric effects of substituents on the amine can influence reaction outcomes. mdpi.com

Reaction Medium: The use of ionic liquids as solvents has been shown to reduce the overalkylation of primary amines, with selectivities for mono-alkylation often reaching 9:1 or higher. researchgate.net

The rate and efficiency of the N-alkylation reaction are influenced by the electronic and steric properties of both the amine precursor and the alkylating agent.

Amine Precursor: The nucleophilicity of the benzylamine derivative is a key factor. Electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in 4-methoxybenzylamine, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially increasing the reaction rate compared to an unsubstituted benzylamine.

Alkylating Agent (Leaving Group): The nature of the leaving group on the benzyl halide is critical. The reaction rate is dependent on the ability of the leaving group to depart. For halides, the reactivity order is generally I > Br > Cl > F. purechemistry.orgmasterorganicchemistry.com Therefore, using 4-methylbenzyl bromide or iodide would be expected to result in a faster reaction than using 4-methylbenzyl chloride. Other leaving groups, such as tosylates (OTs) or mesylates (OMs), are also excellent and can be used to activate benzyl alcohols for alkylation. masterorganicchemistry.com

The following table illustrates the impact of the leaving group on reaction rates in nucleophilic substitution:

| Leaving Group | Relative Reactivity | Basicity of Leaving Group |

| I⁻ (Iodide) | Highest | Weakest Base |

| Br⁻ (Bromide) | High | Weak Base |

| OTs⁻ (Tosylate) | High | Weak Base |

| Cl⁻ (Chloride) | Moderate | Stronger Base |

| F⁻ (Fluoride) | Lowest | Strongest Base |

This table is based on established principles of nucleophilic substitution reactions. purechemistry.orgmasterorganicchemistry.com

Advanced Precursor-Based Synthesis and Derivatization

The synthesis of this compound can be efficiently achieved through several advanced methods that rely on carefully chosen precursors. These methods offer high yields and purity of the final product.

Synthesis via Substituted Benzyl Halide Precursors

A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution reaction between a substituted benzyl halide and a benzylamine. This reaction can proceed in two ways:

Route A: 4-Methoxybenzyl chloride (a substituted benzyl halide) reacts with 4-methylbenzylamine.

Route B: 4-Methylbenzyl chloride (a substituted benzyl halide) reacts with 4-methoxybenzylamine.

In both routes, a base is typically used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base can significantly influence the reaction rate and yield.

Table 1: Illustrative Reaction Parameters for Synthesis via Benzyl Halide Precursors

| Parameter | Route A | Route B |

| Benzyl Halide | 4-Methoxybenzyl chloride | 4-Methylbenzyl chloride |

| Amine | 4-Methylbenzylamine | 4-Methoxybenzylamine |

| Base | Triethylamine | Potassium Carbonate |

| Solvent | Acetonitrile | Dimethylformamide (DMF) |

| Temperature | Room Temperature | 60 °C |

| Typical Yield | >90% | >90% |

This data is illustrative and based on typical conditions for similar N-alkylation reactions.

Multicomponent Reactions Incorporating Amine Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. For the synthesis of unsymmetrical dibenzylamines like this compound, a reductive amination approach involving three components is highly plausible.

This would involve the reaction of 4-methoxybenzaldehyde, 4-methylbenzylamine, and a reducing agent in a one-pot synthesis. Alternatively, 4-methylbenzaldehyde and 4-methoxybenzylamine could be used. The initial reaction between the aldehyde and the primary amine forms an imine intermediate, which is then reduced in situ to the desired secondary amine.

Sustainable and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing catalytic processes.

Exploration of Solvent-Free and Catalytic Methods (e.g., Palladium-Catalyzed)

The development of solvent-free and catalytic methods is a cornerstone of green chemistry. Palladium-catalyzed reactions are particularly noteworthy for their efficiency in forming carbon-nitrogen bonds.

Palladium-Catalyzed N-Alkylation: This method can be adapted for the synthesis of this compound. For instance, the coupling of 4-methylbenzylamine with 4-methoxybenzyl alcohol can be achieved using a palladium catalyst. This "borrowing hydrogen" methodology is highly atom-economical as the only byproduct is water.

Solvent-Free Reductive Amination: The reductive amination described earlier can also be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. This approach significantly reduces the use of volatile organic compounds (VOCs).

Table 2: Comparison of Catalytic Methods for Unsymmetrical Dibenzylamine (B1670424) Synthesis

| Method | Catalyst | Reactants | Byproduct | Green Advantage |

| Reductive Amination | Pd/C, H₂ | Aldehyde, Amine | Water | High yield, clean reaction |

| N-Alkylation | Pd catalyst | Alcohol, Amine | Water | High atom economy |

| Microwave-Assisted | (none or solid support) | Aldehyde, Amine, Reducing Agent | (depends on reductant) | Reduced reaction time, solvent-free |

This table provides a conceptual comparison of green catalytic methods applicable to the target synthesis.

Atom Economy and Environmental Impact Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

Substitution Reactions (using benzyl halides): These reactions have a lower atom economy because a salt byproduct is formed (e.g., triethylammonium chloride or potassium chloride).

Reductive Amination: The atom economy of reductive amination is generally high, especially when using hydrogen gas as the reductant, as the only byproduct is water.

Palladium-Catalyzed N-Alkylation of Alcohols: This method exhibits excellent atom economy, with water being the sole byproduct.

The environmental impact of a synthetic route is also determined by factors such as the toxicity of reagents and solvents, energy consumption, and the potential for recycling catalysts. The move towards catalytic, solvent-free, and microwave-assisted methods for the synthesis of this compound reflects a commitment to minimizing the environmental footprint of chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Electrophilic Aromatic Substitution Reactions on Benzyl (B1604629) Moieties

The two benzene (B151609) rings in (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org However, the reactivity of the two rings is not identical due to the differing electronic effects of the para-substituents.

Both the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles.

The methoxy group is a strong activating group. The oxygen atom's lone pairs donate significant electron density to the ring via resonance (a +R effect), which outweighs its inductive electron-withdrawing effect (-I effect). The methyl group is a weak activating group that donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect). youtube.com

Consequently, the 4-methoxybenzyl ring is significantly more activated and will react much faster in electrophilic aromatic substitution reactions than the 4-methylbenzyl ring. This difference in reactivity allows for selective substitution on the more activated ring under controlled conditions.

Table 1: Comparison of Substituent Effects on Aromatic Reactivity

| Substituent Group | Ring Moiety | Electronic Effect | Classification | Relative Reactivity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 4-Methoxybenzyl | Strong resonance donation (+R), weak inductive withdrawal (-I) | Strongly Activating | High |

Both the methoxy and methyl groups are ortho, para-directors. This means they direct incoming electrophiles to the carbon atoms positioned ortho (C2, C6) and para (C4) to the substituent. Since the para position is already occupied in both rings of this compound, substitution is directed to the ortho positions (C2 and C6 relative to the substituent).

Given the much higher activation provided by the methoxy group, electrophilic substitution will occur preferentially on the 4-methoxybenzyl ring. For example, in a reaction like bromination (using Br₂ and a Lewis acid catalyst), the bromine atom will be directed to the positions ortho to the methoxy group. Substitution on the 4-methylbenzyl ring would require more forcing conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Preferential Site of Substitution | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho to -OCH₃ group | (2-Nitro-4-methoxy-benzyl)-(4-methyl-benzyl)-amine |

| Bromination | Br₂, FeBr₃ | Ortho to -OCH₃ group | (2-Bromo-4-methoxy-benzyl)-(4-methyl-benzyl)-amine |

Controlling the substitution pattern relies on exploiting the differential reactivity of the two rings. By using mild reaction conditions and controlling the stoichiometry of the electrophile, it is possible to achieve monosubstitution almost exclusively on the 4-methoxybenzyl ring.

Nucleophilic Reactions Involving the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, capable of reacting with a variety of electrophiles.

As a secondary amine, this compound can undergo N-alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) to form tertiary amines. Further reaction with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. These reactions typically proceed via an Sₙ2 mechanism. researchgate.net The rate of reaction is influenced by the electron-donating properties of the benzyl groups, which increase the nucleophilicity of the nitrogen atom. researchgate.net

Table 3: Example of Quaternization Reaction

| Reactants | Product Type | Example Product Name |

|---|

The nucleophilic nitrogen can readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. This is a common transformation for amines. nih.gov For instance, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding acetamide. This reaction is often used to protect the amine functionality during other synthetic steps. orgsyn.orgsigmaaldrich.com

Table 4: Examples of N-Acyl Derivatization Reactions

| Acylating Agent | Reagent Class | Product Class | Example Product Name |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | Acyl Halide | Amide | N-(4-Methoxy-benzyl)-N-(4-methyl-benzyl)-acetamide |

| Acetic anhydride ((CH₃CO)₂O) | Acid Anhydride | Amide | N-(4-Methoxy-benzyl)-N-(4-methyl-benzyl)-acetamide |

Cleavage and Rearrangement Reactions

The C-N bonds in benzylamine (B48309) derivatives can be cleaved under specific reaction conditions. This represents an important transformation pathway, often utilized in synthetic chemistry for deprotection or degradation.

Oxidative cleavage of the C-N bond is a known transformation for benzylamines. researchgate.net This can be achieved using various oxidizing agents or through electrochemical methods. For instance, metal-free electrochemical oxidation can selectively cleave the benzyl C–N bond to yield the corresponding carbonyl compounds (aldehydes). mdpi.com In the case of this compound, such a reaction could potentially yield 4-methoxybenzaldehyde (B44291) and 4-methylbenzylamine (B130917), or 4-methylbenzaldehyde (B123495) and 4-methoxybenzylamine (B45378), depending on which C-N bond is cleaved. The reaction often proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com

Catalytic systems have also been developed for the oxidative cleavage of C-N bonds in N-alkylbenzylamines, which can be challenging as the benzyl group itself can be oxidized. researchgate.net These reactions are important in both organic and biochemical transformations. researchgate.net

Table 5: Potential Products from C-N Bond Cleavage

| Reaction Type | Conditions | Potential Cleavage Products |

|---|---|---|

| Oxidative Cleavage | Electrochemical oxidation | 4-Methoxybenzaldehyde and 4-Methylbenzylamine |

| Oxidative Cleavage | Electrochemical oxidation | 4-Methylbenzaldehyde and 4-Methoxybenzylamine |

Rearrangement reactions for this specific molecule are not widely documented and are generally less common for simple dibenzylamines compared to cleavage reactions.

N-Debenzylation Pathways and Selectivity (e.g., Catalytic Transfer Hydrogenation)

N-debenzylation is a crucial deprotection strategy in organic synthesis, and the benzyl group is frequently used to protect amino functionalities due to its stability under various conditions. researchgate.net The removal of one or both benzyl groups from a dibenzylamine (B1670424) can be accomplished through several methods, with catalytic hydrogenation and catalytic transfer hydrogenation (CTH) being among the most established. ox.ac.ukmdma.ch

Catalytic Transfer Hydrogenation (CTH) offers a milder and often more practical alternative to traditional high-pressure catalytic hydrogenation. mdma.chnih.gov This method utilizes a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netmdma.ch Ammonium formate (HCOONH₄) is a commonly employed and effective hydrogen donor for this purpose. researchgate.netmdma.ch The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases. mdma.ch

For an unsymmetrical substrate like this compound, the key challenge is achieving selective mono-debenzylation and controlling which benzyl group is cleaved. The general reaction is shown below:

Path A (Cleavage of 4-methylbenzyl group): this compound → 4-Methoxybenzylamine + Toluene

Path B (Cleavage of 4-methoxybenzyl group): this compound → 4-Methylbenzylamine + 4-Methoxytoluene

The selectivity of cleavage can be influenced by the electronic properties of the substituents on the aromatic rings. The 4-methoxy group is a strong electron-donating group, while the 4-methyl group is a weaker electron-donating group. In hydrogenolysis reactions, benzyl groups with electron-donating substituents are generally more resistant to cleavage. This suggests that the N-(4-methylbenzyl) bond might be preferentially cleaved over the N-(4-methoxybenzyl) bond, although reaction conditions can significantly impact this selectivity.

Research on various dibenzylamine substrates has demonstrated the feasibility of achieving selective mono-debenzylation using CTH with Pd/C and ammonium formate. researchgate.net Other methods for N-debenzylation include the use of oxidizing agents or Lewis acids, though these can require harsher conditions and may not be compatible with other functional groups present in the molecule. ox.ac.ukresearchgate.net For instance, N-Iodosuccinimide (NIS) has been used to achieve tunable mono- or di-debenzylation of N-dibenzylamines containing neighboring oxygen functionality. ox.ac.uk

| Method | Reagents/Catalyst | Key Features | Typical Outcome |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Mild, neutral conditions; common laboratory practice. mdma.ch | Can be tuned for selective mono-debenzylation or complete di-debenzylation. researchgate.net |

| Catalytic Hydrogenation | Pd/C, H₂ gas | Effective but often requires pressure equipment; selectivity can be difficult to control. ox.ac.uk | Often leads to complete di-debenzylation. ox.ac.uk |

| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Tuneable system; useful for substrates with other O-functionality. ox.ac.uk | Stoichiometry of NIS can control mono- vs. di-debenzylation. ox.ac.uk |

| Base-Promoted Oxidation | KOtBu/DMSO, O₂ | Rapid and efficient for N-debenzylation of aromatic heterocycles. researchgate.net | Effective for specific substrate classes, particularly N-benzyl heterocycles. researchgate.net |

Thermal and Photochemical Transformations of Benzyl Amine Systems

Beyond targeted debenzylation, benzyl amine systems can undergo transformations when subjected to thermal or photochemical energy. These processes typically involve radical intermediates and can lead to a variety of products through decomposition, oxidation, or coupling reactions.

Thermal Transformations

Benzylamines are thermally stable under moderate conditions. However, at very high temperatures, decomposition occurs primarily through the cleavage of the weakest bond. For benzylamine, the C-N bond is the most susceptible to homolytic cleavage. acs.org Shock tube studies on the decomposition of benzylamine have shown that this C-N bond scission requires significant energy, with the process occurring at temperatures in the range of 1225–1599 K. acs.org The initial step is the formation of a benzyl radical and an amino radical (•NH₂). acs.org

For this compound, thermal degradation would likely proceed through similar C-N bond cleavage pathways, generating 4-methoxybenzyl and 4-methylbenzyl radicals. These highly reactive species would then participate in a cascade of secondary reactions, leading to a complex mixture of products. Studies on the thermal degradation of various small organic molecules confirm that heating at elevated temperatures (e.g., 250 °C) can cause substantial changes and degradation, even with short exposure times. nih.gov

Photochemical Transformations

In contrast to thermal decomposition, photochemical transformations can be initiated under much milder conditions using light, often in the presence of a photocatalyst. Benzylamine and its derivatives are known to undergo photocatalytic oxidative coupling. acs.org For example, under visible light irradiation with a suitable photocatalyst, benzylamine can be oxidized to form N-benzylidenebenzylamine, an imine. acs.orgrsc.org

This process is believed to occur through the formation of radical intermediates. researchgate.net The photocatalyst absorbs light and initiates a single electron transfer (SET) from the amine, generating an aminium radical cation. Subsequent hydrogen atom transfer (HAT) leads to an α-amino radical, which is a key intermediate in the formation of the final imine product. researchgate.net

For this compound, photochemical reactions could lead to several products depending on the reaction conditions and the nature of the photocatalyst. Potential transformations include:

Oxidative Dehydrogenation: Formation of an imine by removal of hydrogen from the N-H group and the adjacent benzylic carbon.

C-N Bond Cleavage: Similar to thermal pathways, but initiated by photoenergy, leading to benzyl radicals.

Oxidative Coupling: Reactions between radical intermediates to form more complex molecules.

The selectivity of these photochemical reactions can be tuned by the choice of photocatalyst and reaction conditions. rsc.org For instance, different rhodium species anchored on BiOIO₃ have been shown to yield completely different products from benzylamine photo-oxidation, producing either benzonitrile or N-benzylidenebenzylamine. rsc.org

| Transformation | Conditions | Catalyst/System | Major Product(s) |

|---|---|---|---|

| Oxidative Coupling | Visible light (400 W halogen lamp) acs.org | Bi-ellagate Metal–Organic Framework acs.org | N-benzylidenebenzylamine acs.org |

| Selective Oxidation | Visible light rsc.org | Rh nanoparticles on BiOIO₃ rsc.org | N-benzylidenebenzylamine rsc.org |

| Selective Oxidation | Visible light rsc.org | Rh single atoms on BiOIO₃ rsc.org | Benzonitrile rsc.org |

| Photocleavage (from a caged amine) | LED lamp (405 nm) oup.com | Coumarin-based photolabile protecting group oup.com | Benzylamine oup.com |

Theoretical and Computational Investigations of 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, these calculations offer a foundational understanding of its intrinsic properties.

The flexibility of the two benzyl (B1604629) groups attached to the central nitrogen atom allows for multiple spatial orientations, known as conformations. Conformational analysis aims to identify the most stable arrangements, which correspond to energy minima on the potential energy surface.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |

| CAS Number | 197728-27-1 |

Data sourced from PubChem. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how the molecule will interact with other chemical species. malayajournal.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as an electron donor (a nucleophile). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons and on the electron-rich aromatic rings, particularly the methoxy-substituted ring which has a strong electron-donating group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The LUMO would likely be distributed over the aromatic rings.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies and visualize their distributions. researchgate.net

Table 2: Predicted FMO Properties and Reactivity

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Nitrogen lone pair, methoxy-substituted phenyl ring | Nucleophilic site, susceptible to electrophilic attack |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a virtual laboratory to study the step-by-step pathways of chemical reactions, which are often difficult to observe experimentally.

A transition state is a high-energy, fleeting arrangement of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. mit.edugithub.io Identifying the structure and energy of the transition state is crucial for understanding the reaction's rate and mechanism.

For this compound, important reactions include N-alkylation, oxidation, and debenzylation. rsc.orgresearchgate.net For instance, in an N-debenzylation reaction, a key transformation for removing benzyl protecting groups in organic synthesis, computational studies can model the breaking of the C-N bond. researchgate.net Transition state optimization calculations would reveal the geometry of the molecule as this bond elongates and breaks, and determine the energy barrier for the reaction. github.io The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzyl rings would influence the stability of any charged intermediates or radical species formed during the reaction, thereby affecting the energy of the transition state.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. mdpi.comunict.it Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).

For reactions involving this compound, the polarity of the solvent would be a critical factor. For example, in a reaction that proceeds through a charged transition state, a polar solvent would stabilize this state, thereby lowering the activation energy and accelerating the reaction. unict.itacs.org Computational studies on the reaction of benzylamines with carbon dioxide have shown that protophilic solvents like DMSO can stabilize the resulting carbamic acid intermediate. mdpi.com Similar studies could optimize the reaction pathway for this specific amine by predicting the most favorable solvent and reaction conditions.

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, it is possible to establish quantitative structure-reactivity relationships (QSRRs). nih.gov

For this amine, the key structural features are the electron-donating methoxy group and the weakly electron-donating methyl group. These substituents influence the electron density on the nitrogen atom and the aromatic rings. The methoxy group, being a strong electron-donating group through resonance, increases the nucleophilicity of the amine and the corresponding phenyl ring. The methyl group provides a weaker, inductive electron-donating effect.

A computational QSRR study could involve replacing these substituents with a variety of other groups (e.g., electron-withdrawing groups like nitro or cyano) and calculating properties such as:

Proton affinity (a measure of basicity)

Ionization potential (related to the HOMO energy)

Activation energies for model reactions

The results would provide a quantitative understanding of how substituents modulate the amine's reactivity. For example, studies on other benzylamine (B48309) derivatives have shown that electron-donating groups generally enhance reactivity in certain reactions, while electron-withdrawing groups can retard it. rsc.orgacs.org This predictive capability is highly valuable in designing molecules with tailored chemical properties for various applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzylidenebenzylamine |

| Dibenzylamine (B1670424) |

Hammett-Type Analysis for Substituent Effects on Reaction Rates

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the reaction rate constant (k) of a substituted aromatic compound to a reference reaction constant (k₀) through the equation:

log(k/k₀) = σρ

where:

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. researchgate.net

ρ (rho) is the reaction constant, which is specific to the reaction type and its sensitivity to electronic effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), while a negative ρ value signifies that the reaction is favored by electron-donating groups (which have negative σ values). wikipedia.org

In the case of this compound, the reactivity, particularly at the nitrogen atom, is influenced by two different substituents on the two phenyl rings: a methoxy group (-OCH₃) and a methyl group (-CH₃), both in the para position. Both are classified as electron-donating groups (EDGs). rsc.org

The methoxy group is a strong electron-donating group due to its significant +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. The methyl group is a weaker electron-donating group, operating primarily through hyperconjugation and a weak +I effect.

The Hammett substituent constants (σₚ) for these groups, derived from the ionization of para-substituted benzoic acids, quantify their electron-donating ability. viu.ca

Interactive Table: Hammett Substituent Constants (σₚ) Below is an interactive table showing the Hammett sigma constants for the para-substituents present in the title compound.

| Substituent | Formula | Hammett Constant (σₚ) | Electronic Effect |

| Methoxy | -OCH₃ | -0.27 | Strong Electron-Donating |

| Methyl | -CH₃ | -0.17 | Weak Electron-Donating |

| Hydrogen | -H | 0.00 | Reference |

Data sourced from established physical organic chemistry data tables. viu.ca

Given that both substituents have negative σₚ values, they increase the electron density on the aromatic rings and, by extension, on the benzylic carbons and the central nitrogen atom. For reactions where the amine acts as a nucleophile, this increased electron density enhances its reactivity. In such a reaction, the transition state would likely be stabilized by these electron-donating groups, leading to a negative ρ value. nih.gov

Conversely, for reactions involving the deprotonation of the N-H bond, the electron-donating nature of both substituents would destabilize the resulting amide anion, making the amine less acidic compared to unsubstituted dibenzylamine. In studies of the oxidation of substituted benzylamines, the rate of reaction has been shown to correlate with Hammett constants, suggesting that the electronic nature of the substituents directly impacts the stability of reaction intermediates. nih.gov Therefore, a Hammett-type analysis predicts that the this compound molecule would be a stronger nucleophile and a weaker acid than unsubstituted or electron-withdrawn dibenzylamines.

Prediction of Spectroscopic Signatures for Advanced Characterization

While complete, experimentally verified spectra for this compound are not widely published, its spectroscopic signatures can be reliably predicted using computational methods and by analyzing data from structurally similar compounds. nih.gov These predictions are invaluable for identifying and characterizing the molecule in a laboratory setting.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus.

Interactive Table: Predicted ¹H NMR Chemical Shifts The following table outlines the predicted proton NMR chemical shifts for this compound.

| Proton Type | Environment | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic H (methoxy-ring) | Ortho to -OCH₃ | 6.80 - 6.95 | Doublet | 2H |

| Aromatic H (methoxy-ring) | Meta to -OCH₃ | 7.15 - 7.30 | Doublet | 2H |

| Aromatic H (methyl-ring) | Ortho to -CH₃ | 7.10 - 7.25 | Doublet | 2H |

| Aromatic H (methyl-ring) | Meta to -CH₃ | 7.05 - 7.20 | Doublet | 2H |

| Benzylic CH₂ | -N-CH₂-Ar(OCH₃) | 3.70 - 3.85 | Singlet | 2H |

| Benzylic CH₂ | -N-CH₂-Ar(CH₃) | 3.65 - 3.80 | Singlet | 2H |

| Methoxy CH₃ | Ar-OCH₃ | 3.75 - 3.90 | Singlet | 3H |

| Methyl CH₃ | Ar-CH₃ | 2.30 - 2.45 | Singlet | 3H |

| Amine N-H | -CH₂-NH-CH₂- | 1.50 - 2.50 | Broad Singlet | 1H |

Predictions are based on data from analogous compounds like 4-methoxybenzylamine (B45378) and N-(4-methylbenzyl)benzamide. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts The predicted carbon-13 NMR chemical shifts are detailed below.

| Carbon Type | Environment | Predicted δ (ppm) |

| Quaternary C (methoxy-ring) | C-OCH₃ | 158.0 - 159.5 |

| Quaternary C (methoxy-ring) | C-CH₂ | 131.0 - 132.5 |

| Aromatic CH (methoxy-ring) | Ortho to -OCH₃ | 113.5 - 114.5 |

| Aromatic CH (methoxy-ring) | Meta to -OCH₃ | 129.0 - 130.5 |

| Quaternary C (methyl-ring) | C-CH₃ | 136.0 - 137.5 |

| Quaternary C (methyl-ring) | C-CH₂ | 136.5 - 138.0 |

| Aromatic CH (methyl-ring) | Ortho to -CH₃ | 128.5 - 130.0 |

| Aromatic CH (methyl-ring) | Meta to -CH₃ | 127.5 - 129.0 |

| Benzylic CH₂ | -N-CH₂-Ar(OCH₃) | 52.0 - 54.0 |

| Benzylic CH₂ | -N-CH₂-Ar(CH₃) | 51.5 - 53.5 |

| Methoxy CH₃ | Ar-OCH₃ | 55.0 - 56.0 |

| Methyl CH₃ | Ar-CH₃ | 20.5 - 21.5 |

Predictions are based on data from analogous compounds and general substituent effects. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The PubChem database notes the existence of a vapor phase IR spectrum for this compound. nih.gov

Interactive Table: Predicted IR Absorption Frequencies Key predicted vibrational frequencies for the compound are listed below.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Amine | Stretch | 3300 - 3500 | Weak-Medium, Broad |

| C-H Aromatic | Stretch | 3000 - 3100 | Medium |

| C-H Aliphatic | Stretch (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=C Aromatic | Ring Stretch | 1610, 1510, 1450 | Medium-Strong |

| C-N Amine | Stretch | 1200 - 1250 | Medium |

| C-O Ether | Asymmetric Stretch | 1240 - 1260 | Strong |

| C-O Ether | Symmetric Stretch | 1020 - 1050 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 810 - 840 | Strong |

Predictions are based on characteristic frequencies for secondary amines, substituted benzenes, and aryl ethers from sources like the NIST Chemistry WebBook. nist.govnist.gov

Mass Spectrometry (MS)

In mass spectrometry, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions provides information about the molecular weight and structure. The PubChem database indicates a GC-MS spectrum is available. nih.gov

Molecular Ion (M⁺): The predicted exact mass is 241.1467 g/mol . nih.gov The molecular ion peak would be observed at m/z = 241.

Major Fragmentation Pathways: The most likely fragmentation is benzylic cleavage. This would lead to two prominent fragment ions:

The 4-methoxybenzyl cation at m/z = 121.

The 4-methylbenzyl cation at m/z = 105.

Loss of the respective benzyl groups from the molecular ion would also generate fragments at m/z = 136 (M - C₇H₇) and m/z = 120 (M - C₈H₉O).

These predicted spectroscopic signatures provide a comprehensive profile for the unambiguous identification and structural confirmation of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Methoxy Benzyl 4 Methyl Benzyl Amine

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, the molecular formula is C₁₆H₁₉NO. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark for experimental measurement.

Research findings confirm that the experimentally determined mass aligns precisely with the theoretical value, providing unequivocal evidence for the compound's elemental composition. nih.gov Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉NO |

| Theoretical Exact Mass | 241.1467 g/mol |

| Experimentally Determined Mass [M+H]⁺ | 241.146664230 Da nih.gov |

This interactive table summarizes the key mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic framework of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature two sets of doublets, characteristic of para-substituted benzene (B151609) rings. The protons on the 4-methylbenzyl ring are expected to be slightly downfield or upfield compared to those on the 4-methoxybenzyl ring due to the different electronic effects of the methyl and methoxy (B1213986) groups. The two benzylic methylene (CH₂) groups adjacent to the nitrogen would likely appear as singlets, as would the methoxy (OCH₃) and methyl (CH₃) protons. The amine proton (NH) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, 13 distinct signals are expected (accounting for symmetry in the aromatic rings). The spectrum would show signals corresponding to the aromatic carbons (both substituted and unsubstituted), the two benzylic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts are influenced by the electronic environment; for instance, the carbon attached to the oxygen of the methoxy group is expected at a significantly downfield position.

Table of Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (4-methoxybenzyl) | 6.8 - 7.3 | Doublet |

| Aromatic CH (4-methylbenzyl) | 6.8 - 7.3 | Doublet |

| Benzylic CH₂ | 3.6 - 3.8 | Singlet |

| Methoxy OCH₃ | ~3.8 | Singlet |

| Amine NH | 1.5 - 2.5 (broad) | Singlet |

This interactive table outlines the expected ¹H NMR spectral data based on the compound's structure.

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic C-O | 158 - 160 |

| Quaternary Aromatic C-CH₃ | 135 - 138 |

| Quaternary Aromatic C-CH₂ | 130 - 133 |

| Aromatic CH | 114 - 130 |

| Benzylic CH₂ | 50 - 55 |

| Methoxy OCH₃ | ~55 |

This interactive table outlines the expected ¹³C NMR spectral data based on the compound's structure.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the ortho and meta protons on each of the aromatic rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals of the benzylic CH₂, methoxy OCH₃, methyl CH₃, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for connecting molecular fragments. Key expected HMBC correlations would include:

From the benzylic protons to the quaternary aromatic carbons of their respective rings.

From the methoxy protons to the methoxy carbon and the aromatic carbon to which it is attached (C-O).

From the methyl protons to the methyl carbon and the aromatic carbon to which it is attached (C-CH₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum of this compound is expected to display several key absorption bands. A moderate, sharp band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Furthermore, the strong C-O stretching of the methoxy group's ether linkage would be prominent, likely around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, complements IR spectroscopy. Aromatic ring vibrations often produce strong signals in the Raman spectrum, making it particularly useful for analyzing the skeletal structure of the molecule.

Table of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Ether (C-O-C) | Symmetric Stretch | ~1030 | Strong |

This interactive table summarizes the characteristic vibrational modes expected for this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires the compound to be in a well-ordered, single-crystalline form.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. If suitable crystals could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles for every bond in the molecule.

Conformational details, such as the torsion angles describing the orientation of the two benzyl (B1604629) groups relative to the central amine.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (involving the amine N-H as a donor) and π-stacking between the aromatic rings, which govern the crystal packing.

The absence of a published crystal structure suggests that either the compound has not yet been subjected to crystallographic analysis or it exists as an oil or an amorphous solid under typical conditions, making single crystal growth challenging.

Applications and Research Utility of 4 Methoxy Benzyl 4 Methyl Benzyl Amine and Its Derivatives in Chemical Sciences

Role as Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine and its analogues, such as Benzyl-(4-methoxy-benzyl)-amine and Bis-(4-methoxybenzyl)-amine, makes them valuable precursors in the construction of more complex molecular architectures. researchgate.netnih.gov The primary amine analog, 4-Methoxybenzylamine (B45378), is a particularly important raw material and intermediate used in organic synthesis, including for pharmaceuticals, agrochemicals, and dyestuffs. youtube.com Derivatives of these amines are key components in the synthesis of various biologically active compounds. For instance, 4-Methoxybenzylamine serves as an intermediate for producing Idarubicin, a cancer treatment drug, and Meobentine, which has anti-arrhythmic properties. youtube.comphasetransfercatalysis.com

Precursor for Advanced Organic Materials and Polymers

The amine functionality in these compounds is reactive and allows for their incorporation into larger macromolecular structures. One notable application is the use of the precursor 4-Methoxybenzylamine in the synthesis of functionalized organopolyphosphazenes. youtube.comrsc.org These inorganic-organic hybrid polymers have been investigated for a range of applications, including for in vivo uses, highlighting the role of the amine as a gateway to advanced materials with potential biomedical utility. youtube.comrsc.org

Building Block for Heterocyclic Compounds and Chiral Scaffolds

The amine scaffold is a fundamental building block for a variety of nitrogen-containing heterocyclic compounds. Research has shown that 4-Aryl(benzyl)amino compounds can be used to prepare complex heterocyclic systems like pyridylquinolines. bldpharm.com Furthermore, derivatives such as Bis-(4-methoxybenzyl)-amine are employed as reagents in the preparation of (heteroarylamino)triazolamines, which have been investigated as antiviral agents against the Hepatitis C virus (HCV). nih.gov

The development of chiral versions of these amines is particularly significant. A patented method for synthesizing chiral 4-Methoxybenzylamine has been developed, underscoring its value as a chiral reagent. youtube.com Such chiral amines are critical intermediates. For example, the related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key raw material for the synthesis of (R, R)-formoterol, a long-acting beta-agonist used for treating asthma. acs.org The synthesis of this intermediate often employs a chiral auxiliary to ensure high stereoselectivity. acs.org

| Derivative | Application in Synthesis | Resulting Compound Class |

| 4-Methoxybenzylamine | Intermediate for Idarubicin and Meobentine youtube.comphasetransfercatalysis.com | Pharmaceuticals |

| 4-Methoxybenzylamine | Synthesis of organopolyphosphazenes youtube.comrsc.org | Advanced Polymers |

| 4-Aryl(benzyl)amino compounds | Preparation of pyridylquinolines bldpharm.com | Heterocyclic Compounds |

| Bis-(4-methoxybenzyl)-amine | Reagent for (heteroarylamino)triazolamines nih.gov | Antiviral Agents |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Intermediate for (R, R)-formoterol acs.org | Chiral Pharmaceuticals |

Applications in Catalysis and Ligand Design

The nitrogen atom in this compound, with its lone pair of electrons, offers potential for applications in catalysis, either directly or as a component of a larger catalytic system.

Investigation as a Chiral Auxiliary or Ligand Component in Asymmetric Synthesis

Chiral amines are cornerstones of asymmetric synthesis, where they can act as resolving agents, chiral auxiliaries, or ligands for metal catalysts. The synthesis of optically pure chiral 4-Methoxybenzylamine has been a subject of research, with one method involving Ullmann reaction on a chiral benzylamine (B48309) precursor. youtube.com Such compounds are considered desirable surrogates for other chiral benzylamines in inducing stereoselectivity. youtube.com In a related example, the synthesis of a chiral analogue of the title compound uses (R)-α-methylphenethylamine as a chiral auxiliary to direct the stereochemical outcome of a hydrogenation reaction, resulting in a chiral amine intermediate with high enantioselectivity. acs.org This demonstrates the principle that chiral scaffolds based on this amine structure can be pivotal in asymmetric transformations.

Role in Organocatalysis and Phase-Transfer Catalysis

While direct use of this compound as an organocatalyst is not prominently documented, its secondary amine structure is analogous to that found in well-known organocatalysts like proline. Secondary amines can catalyze reactions, for instance, by forming a nucleophilic enamine intermediate with a carbonyl compound, which can then react with an electrophile. youtube.com This mechanism is fundamental to many enantioselective organocatalytic reactions.

In the realm of phase-transfer catalysis (PTC), the active catalysts are typically quaternary ammonium (B1175870) salts. biosynth.com These salts act as shuttles, transferring anions from an aqueous phase to an organic phase to facilitate a reaction. biosynth.com A secondary amine like this compound would need to be quaternized (alkylated) to function as a phase-transfer catalyst. A common, inexpensive phase-transfer catalyst, benzyl (B1604629) trimethyl ammonium chloride, is derived from benzyl chloride and trimethylamine, illustrating that the benzyl moiety is a common structural feature in such catalysts. phasetransfercatalysis.com

Development of New Methodologies in Organic Chemistry Utilizing the Amine Moiety

The amine group is one of the most versatile functional groups in organic chemistry, and new methods are continually being developed to leverage its reactivity. The 4-methoxybenzyl (PMB) group, a key component of the title compound, is widely recognized as an effective protecting group for amines.

A robust and widely used method for preparing secondary amines from primary amines proceeds via the formation of a 2-nitrobenzenesulfonamide. In this multi-step sequence, a primary amine like 4-methoxybenzylamine is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This intermediate can then be alkylated, and the protecting sulfonamide group is subsequently cleaved under mild conditions using a thiol, such as thiophenol, to yield the desired secondary amine. This protection-alkylation-deprotection strategy is a powerful tool for the controlled synthesis of unsymmetrical secondary amines.

Reductive amination is another cornerstone methodology for synthesizing secondary amines like this compound. This reaction typically involves the condensation of an aldehyde (e.g., 4-methoxybenzaldehyde) with a primary amine (e.g., benzylamine) to form an imine, which is then reduced in situ or in a subsequent step using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. Recent advancements focus on making these processes more efficient, for example, by conducting the imine formation and hydrogenation in a single pot, which simplifies the workflow and is scalable.

| Methodology | Starting Material Example | Key Transformation | Product Example |

| Sulfonamide-based N-alkylation | 4-Methoxybenzylamine | Protection, alkylation, deprotection | N-(4-Methoxybenzyl)-3-phenylpropylamine |

| Reductive Amination | 4-Methoxybenzaldehyde (B44291) and Benzylamine | Imine formation and reduction | Benzyl[(4-methoxyphenyl)methyl]amine |

| Synergistic SET/HAT Catalysis rsc.org | N,N-dimethylbenzylamine | Csp³–H arylation at the N-benzylic position | 1,1-diarylmethylamines |

More recently, novel catalytic systems have been developed that directly functionalize the C-H bonds adjacent to the nitrogen in benzylamines. One such method employs a synergistic combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis to achieve highly regioselective Csp³–H arylation at the N-benzylic position of various benzylamines. rsc.org This approach allows for the late-stage functionalization of complex molecules and the synthesis of 1,1-diarylmethylamines with high efficiency. rsc.org

Novel Coupling Reactions Involving the Amine Nitrogen

The nitrogen atom in this compound, with its lone pair of electrons, is a nucleophilic center and a potential participant in a variety of coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. utexas.eduwikipedia.org The steric hindrance afforded by the two benzyl groups, combined with their distinct electronic properties, can influence the regioselectivity and efficiency of these transformations.

One area of potential application is in A³-coupling reactions , a powerful method for synthesizing propargylamines. These reactions involve the coupling of an aldehyde, an alkyne, and an amine, often catalyzed by transition metals like copper. researchgate.net The reactivity of this compound in such a reaction would be influenced by the electronic nature of its substituents. The electron-donating 4-methoxy group would enhance the nucleophilicity of the amine, potentially accelerating the reaction rate compared to unsubstituted dibenzylamine (B1670424).

Furthermore, this amine could serve as a substrate in dehydrogenative coupling reactions . For instance, ruthenium-catalyzed deaminative coupling of primary amines has been shown to produce secondary amines. organic-chemistry.org While the target compound is already a secondary amine, it could potentially undergo further coupling with other primary amines or participate in related C-N bond-forming reactions.

The development of palladium-catalyzed C-H activation and cross-coupling reactions has opened new avenues for the functionalization of amines. chu-lab.orgacs.org Although often requiring a directing group, the inherent structure of this compound could be explored for novel ortho-functionalization of its benzyl rings, with the amine nitrogen playing a crucial role in directing the catalyst. The electronic asymmetry of the molecule could lead to interesting regioselectivity in such reactions.

Below is a table summarizing potential coupling reactions and the expected role of this compound, based on reactions of similar secondary amines.

| Coupling Reaction Type | Potential Reactants | Catalyst/Reagent | Potential Product | Influence of Substituents |

| A³-Coupling | Aldehyde, Terminal Alkyne | Cu(I) salts | Substituted Propargylamine | Enhanced nucleophilicity from the 4-methoxybenzyl group may increase reaction rates. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium complexes | Tertiary Amine | Steric hindrance may require specific ligand optimization for high yields. |

| Dehydrogenative Coupling | Primary Amine | Ruthenium complexes | Tertiary Amine | The unsymmetrical nature could lead to a mixture of products if the benzyl groups are cleaved. |

| C-H Arylation | Arylboronic Acid | Palladium complexes | Ortho-arylated Benzylamine | The amine could act as a directing group, with potential for regioselectivity based on the electronic differences between the two aryl rings. chu-lab.orgacs.org |

Exploration in Supramolecular Chemistry and Molecular Recognition

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry and molecular recognition. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov

The amine contains a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), as well as two aromatic rings capable of engaging in π-π stacking interactions. The presence of both an electron-rich (4-methoxybenzyl) and a relatively electron-neutral (4-methylbenzyl) ring system could lead to specific, directional intermolecular interactions. This is a key principle in designing self-assembling systems. For instance, the assembly of benzimidazole (B57391) derivatives into complex supramolecular structures is driven by a combination of hydrogen bonding and π-π stacking. utexas.edu

In the context of molecular recognition , the amine could act as a host for guest molecules. The "cleft" formed by the two benzyl groups could provide a binding site for anions or neutral molecules through a combination of hydrogen bonding and hydrophobic interactions. The electronic properties of the aromatic rings can be tuned to selectively bind guests with complementary electronic features. For example, derivatives of this amine could be incorporated into larger macrocyclic structures to create sophisticated host-guest systems.

The self-assembly of this molecule in solution could lead to the formation of various nanostructures, such as fibers, sheets, or vesicles, depending on the solvent and other conditions. nih.gov The unsymmetrical nature of the molecule could induce a curvature in the self-assembled structures, leading to the formation of discrete, closed architectures.

The potential of this amine and its derivatives in supramolecular chemistry is summarized in the table below.

| Supramolecular Phenomenon | Key Structural Features | Potential Application | Governing Interactions |

| Self-Assembly | Aromatic rings, N-H group | Formation of gels, fibers, or vesicles | π-π stacking, Hydrogen bonding |

| Molecular Recognition (Host) | N-H donor, nitrogen lone pair acceptor, aromatic cleft | Anion sensing, selective binding of organic guests | Hydrogen bonding, C-H···π interactions, van der Waals forces |

| Crystal Engineering | Defined molecular shape, potential for multiple non-covalent interactions | Design of novel crystalline materials with specific packing motifs | Hydrogen bonding, π-π stacking |

Future Research Directions and Perspectives in 4 Methoxy Benzyl 4 Methyl Benzyl Amine Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways and Catalytic Systems

The synthesis of secondary amines such as (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine has traditionally relied on methods like direct N-alkylation or reductive amination. However, these classical routes often contend with challenges like low selectivity and the need for harsh reaction conditions. rsc.orgopenstax.org The future of synthesizing this compound lies in the development of more sophisticated and efficient catalytic systems.

Promising research avenues include the advancement of transition-metal catalyzed reactions . These methods have revolutionized the synthesis of aryl amines and are increasingly being adapted for alkyl amines. k-online.comacs.org For instance, the use of photocatalysis in conjunction with copper catalysis allows for the use of readily available and stable alkyl carboxylic acids as starting materials, overcoming the limitations of using toxic and unstable alkyl halides. k-online.com Another innovative approach is the direct primary amination of C(sp³)-H bonds using iron-based catalysts, which can functionalize benzylic and other aliphatic bonds with high efficiency under aqueous conditions. organic-chemistry.org

Furthermore, metal-free organocatalysis presents a green alternative, avoiding potential contamination of the final product with metal residues, which is a critical concern in the synthesis of pharmaceuticals and functional materials. acs.org The exploration of catalytic methods such as 'hydrogen borrowing' amination of alcohols, advanced reductive amination of carbonyls, and hydroamination of unsaturated compounds from renewable resources is also a key area of future research. rsc.org

Interactive Table: Comparison of Modern Catalytic Systems for Amine Synthesis

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Photoredox/Copper Catalysis | Utilizes light and a copper catalyst to couple alkyl redox-active esters (derived from carboxylic acids) with an amine. k-online.com | Avoids toxic alkyl halides, uses readily available starting materials, high functional group compatibility. k-online.com |

| Iron-Based C-H Amination | Employs an iron catalyst to directly functionalize C(sp³)-H bonds with an amino group under aqueous conditions. organic-chemistry.org | High selectivity and efficiency for benzylic positions, applicable to complex molecules. organic-chemistry.org |